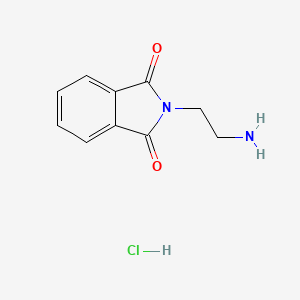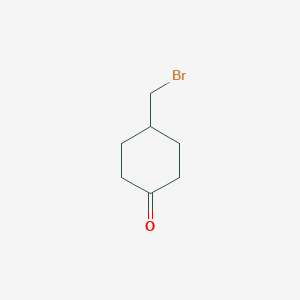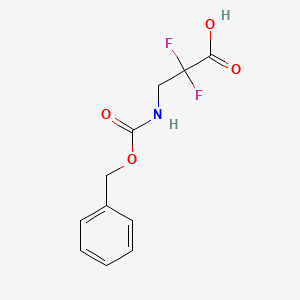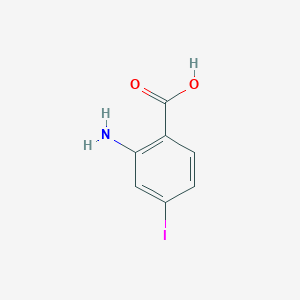
2-(2-氨基乙基)异吲哚-1,3-二酮盐酸盐
描述
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C10H11ClN2O2 . It is used as a functionalized Cereblon ligand for the development of protein degrader building blocks .
Synthesis Analysis
The synthesis of isoindoline derivatives is typically performed in an oven-dried flask, with the mixtures agitated with a stirring bar and concentrated by means of a standard rotary evaporator .Molecular Structure Analysis
The molecular structure of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride consists of a central isoindoline ring, with an aminoethyl group attached at the 2-position .Chemical Reactions Analysis
The chemical reactions involving 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride are typically monitored by TLC, and the products are characterized by nuclear magnetic resonance (NMR) spectra .Physical And Chemical Properties Analysis
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is a solid at room temperature. It has a density of 1.3±0.1 g/cm3, a boiling point of 336.6±25.0 °C at 760 mmHg, and a flash point of 157.4±23.2 °C .科学研究应用
抗菌活性
2-(2-氨基乙基)异吲哚-1,3-二酮盐酸盐和相关化合物因其抗菌特性而受到研究。例如,异吲哚-1,3-二酮衍生物(如2-(二甲氨基甲基)异吲哚-1,3-二酮)已显示出与标准药物相当的显着抗菌活性 (Sabastiyan & Suvaikin, 2012)。此外,某些异吲哚-1,3-二酮化合物对革兰氏阳性菌和革兰氏阴性菌均表现出抗菌活性 (L. Shiva Kumar & H. Revanasiddappa, 2011)。
催化和绿色化学
这些化合物还可以在催化和绿色化学中找到应用。例如,异吲哚-1,3-二酮衍生物已被用于合成 4H-吡喃衍生物,表现出环境友好和产率高等优点 (Shabani et al., 2021)。使用洋葱皮灰水提取物合成异吲哚-1,3-二酮衍生物的绿色方法是另一个例子,它促进了化学合成中的环保方法 (M. Journal et al., 2019)。
材料科学应用
在材料科学中,异吲哚-1,3-二酮衍生物已被合成,以用于各种潜在应用。例如,衍生自异吲哚-1,3-二酮的介晶希夫碱在液晶技术中显示出有希望的特性 (R. Dubey et al., 2018)。
抗炎和抗癌特性
异吲哚-1,3-二酮衍生物因其潜在的抗炎和抗癌特性而受到研究。某些衍生物已显示出对环氧合酶酶的良好抑制活性,表明具有作为抗炎剂开发的潜力 (Jaafar et al., 2021)。此外,这些化合物已被评估对癌细胞系的细胞毒活性,表明在癌症治疗中具有潜在应用 (Smita G. Mane et al., 2019)。
安全和危害
The safety information for 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
作用机制
Mode of Action
It is known that the presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction . This could potentially influence its interaction with its targets.
Action Environment
The action of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride can be influenced by environmental factors. It is known that the compound is stable under inert atmosphere and room temperature conditions . .
属性
IUPAC Name |
2-(2-aminoethyl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRMSBGEEQIABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622211 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride | |
CAS RN |
30250-67-0 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)



![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

